7-Nitroquinazoline-2,4(1H,3H)-dione
Overview
Description
7-Nitroquinazoline-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the quinazoline family This compound is characterized by a quinazoline core structure with nitro and dione functional groups at the 7th and 2nd, 4th positions, respectively
Preparation Methods
The synthesis of 7-Nitroquinazoline-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the nitration of quinazoline derivatives followed by oxidation and cyclization reactions. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid for nitration, and oxidizing agents such as potassium permanganate for oxidation steps. Industrial production methods may employ continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
7-Nitroquinazoline-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, leading to the formation of various substituted derivatives.
Cyclization: Under specific conditions, the compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include sulfuric acid, nitric acid, potassium permanganate, hydrogen gas, sodium borohydride, and various nucleophiles. Major products formed from these reactions include nitroso derivatives, amino derivatives, and substituted quinazolines.
Scientific Research Applications
7-Nitroquinazoline-2,4(1H,3H)-dione has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable and reactive nature.
Mechanism of Action
The mechanism by which 7-Nitroquinazoline-2,4(1H,3H)-dione exerts its effects is primarily through its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or modulate signaling pathways. The compound may also inhibit specific enzymes or receptors, thereby affecting various biochemical processes.
Comparison with Similar Compounds
7-Nitroquinazoline-2,4(1H,3H)-dione can be compared with other quinazoline derivatives such as:
Quinazoline-2,4(1H,3H)-dione: Lacks the nitro group, resulting in different reactivity and biological activity.
6-Nitroquinazoline-2,4(1H,3H)-dione: The nitro group is positioned differently, which can affect its chemical properties and applications.
7-Aminoquinazoline-2,4(1H,3H)-dione:
Properties
IUPAC Name |
7-nitro-1H-quinazoline-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c12-7-5-2-1-4(11(14)15)3-6(5)9-8(13)10-7/h1-3H,(H2,9,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAQHIHYBBEDQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392121 | |
Record name | 7-NITROQUINAZOLINE-2,4(1H,3H)-DIONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70392121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174565-63-0 | |
Record name | 7-Nitro-2,4(1H,3H)-quinazolinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=174565-63-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-NITROQUINAZOLINE-2,4(1H,3H)-DIONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70392121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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